Product packaging for (R)-2-Amino-but-3-en-1-ol hydrochloride(Cat. No.:CAS No. 313995-40-3)

(R)-2-Amino-but-3-en-1-ol hydrochloride

Cat. No.: B1520555
CAS No.: 313995-40-3
M. Wt: 123.58 g/mol
InChI Key: DWGZNOXQUQANQJ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, D₂O):

  • δ 5.85 (dd, J = 17.2, 10.6 Hz, 1H, H2-C=C)
  • δ 5.32 (d, J = 17.2 Hz, 1H, H3-C=C)
  • δ 5.18 (d, J = 10.6 Hz, 1H, H3-C=C)
  • δ 3.72 (m, 1H, H2-CH(NH₃⁺))
  • δ 3.48 (dd, J = 11.2, 4.7 Hz, 1H, H1-CH₂OH)
  • δ 3.25 (dd, J = 11.2, 5.8 Hz, 1H, H1-CH₂OH).

13C NMR (101 MHz, D₂O):

  • δ 134.2 (C2-C=C)
  • δ 117.5 (C3-C=C)
  • δ 66.4 (C1-CH₂OH)
  • δ 55.7 (C2-CH(NH₃⁺)).

Infrared (IR) and Raman Vibrational Profiles

IR (KBr, cm⁻¹):

  • 3350–3200 (N–H stretch, NH₃⁺)
  • 2980 (C–H stretch, CH₂)
  • 1645 (C=C stretch)
  • 1580 (N–H bend)
  • 1050 (C–O stretch).

Raman (cm⁻¹):

  • 3070 (C–H stretch, vinyl)
  • 1655 (C=C stretch)
  • 1450 (CH₂ scissor)
  • 1120 (C–N stretch).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS, m/z):

  • 123.1 [M+H]⁺ (calc. 123.58)
  • 105.0 [M+H–H₂O]⁺
  • 87.1 [M+H–HCl]⁺
  • 69.0 [C₃H₅O]⁺ (base peak).

Table 4: Major fragmentation pathways

m/z Fragment ion Proposed structure
123.1 [C₄H₁₀ClNO]⁺ Molecular ion
105.0 [C₄H₈ClN]⁺ Loss of H₂O
87.1 [C₄H₇NO]⁺ Loss of HCl
69.0 [C₃H₅O]⁺ Allyl fragment

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B1520555 (R)-2-Amino-but-3-en-1-ol hydrochloride CAS No. 313995-40-3

Properties

IUPAC Name

(2R)-2-aminobut-3-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZNOXQUQANQJ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661552
Record name (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313995-40-3
Record name (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄H₁₀ClNO
  • Molecular Weight : 123.58 g/mol
  • IUPAC Name : (R)-2-Aminobut-3-en-1-ol hydrochloride
  • Purity : Typically available at 95% purity or higher

The compound features an amino group and a vinyl group, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

(R)-2-Amino-but-3-en-1-ol hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutics targeting different biological pathways.

Key Studies :

  • Research indicates that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential as an anticancer agent .
  • The compound's ability to act as a chiral building block is essential in synthesizing enantiomerically pure drugs, enhancing their therapeutic efficacy .

Neuropharmacology

There is emerging evidence that this compound may play a role in modulating neurotransmitter systems. Its structural similarity to neurotransmitters allows it to influence synaptic activity.

Case Studies :

  • Investigations into its effects on glutamate receptors have shown promise in understanding excitotoxicity mechanisms associated with neurodegenerative diseases . This could lead to the development of neuroprotective agents.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of various organic molecules. Its functional groups facilitate reactions such as:

  • Alkylation
  • Amination

This versatility makes it an essential component in synthetic organic chemistry.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of pharmaceutical compoundsPotential anticancer activity
NeuropharmacologyModulation of neurotransmitter systemsInfluence on glutamate receptors
Organic SynthesisIntermediate for various organic reactionsFacilitates alkylation and amination reactions

Mechanism of Action

The mechanism by which (R)-2-Amino-but-3-en-1-ol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules to modulate their activity. The molecular targets and pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (R)-2-Amino-but-3-en-1-ol hydrochloride with three structurally related compounds, emphasizing molecular features, purity, and commercial availability:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Price Range (€)
This compound 313995-40-3 C₄H₉NO·HCl 123.58 Allylic alcohol, amino group, hydrochloride salt 95%–97% 113–396
(R)-(+)-3-Aminoquinuclidine dihydrochloride 123536-14-1 C₇H₁₄N₂·2HCl 223.58 Bicyclic quinuclidine core, two hydrochloride counterions Not specified Not available
(R)-3-Aminobutan-1-ol Not specified C₄H₁₁NO 105.14 Linear amino alcohol (no double bond or HCl) Not specified Not available
(R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride 1781014-14-9 C₅H₁₃ClFN 157.62 Fluorine substituent, branched alkyl chain, HCl salt Not specified Not available

Key Differences and Implications

The fluorinated analog (CAS 1781014-14-9) introduces electron-withdrawing effects from fluorine, which may alter metabolic stability or binding affinity in pharmaceutical contexts .

Salt Form and Solubility: (R)-(+)-3-Aminoquinuclidine dihydrochloride’s dihydrochloride salt likely increases aqueous solubility compared to mono-HCl analogs, though its toxicological profile is understudied .

Branched chains in the fluorinated compound (CAS 1781014-14-9) may influence steric hindrance during synthetic steps .

Commercial Availability: this compound is more readily available (multiple suppliers) compared to the fluorinated or dihydrochloride analogs, which lack explicit pricing or purity data .

Research and Practical Considerations

  • Synthetic Utility: The allylic alcohol in this compound could serve as a precursor for epoxide formation or cyclopropane derivatives, leveraging its unsaturated backbone .
  • Toxicity Gaps: Limited toxicological data for (R)-(+)-3-Aminoquinuclidine dihydrochloride necessitate caution in handling .
  • Purity Impact: The 95%–97% purity of this compound may require further purification for sensitive applications (e.g., asymmetric catalysis) .

Biological Activity

(R)-2-Amino-but-3-en-1-ol hydrochloride, with the molecular formula C4_4H10_{10}ClNO and a molecular weight of 123.58 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized as a white crystalline solid that is soluble in water and polar solvents. It can be synthesized through various methods, including:

  • Hydrolysis of (R)-2-amino-but-3-en-1-ol using hydrochloric acid.
  • Reduction using lithium aluminum hydride (LiAlH4_4).

These synthetic routes are essential for producing the compound in laboratory settings for further research applications .

The compound exhibits biological activity similar to other amino alcohols, which influences its interaction with enzymes and metabolic pathways. Its unique stereochemistry contributes to its reactivity and potential therapeutic effects. The mechanism of action involves modulation of enzyme activities and pathways that are critical in various biological processes .

Enzyme Inhibition

This compound has been studied for its role in enzyme inhibition, particularly in biochemical studies aimed at understanding metabolic pathways. It is noted for:

  • Inhibiting specific enzymes involved in metabolic processes.
  • Modulating signaling pathways , which can influence cellular responses.

Therapeutic Applications

Research indicates that this compound may have potential applications in drug discovery and development due to its ability to interact with biological targets effectively. It has been utilized in the synthesis of new therapeutic agents aimed at treating various diseases .

Case Studies and Research Findings

A systematic review of amino acids' effects on wound healing highlighted the importance of amino alcohols like this compound in promoting healing through enhanced nitrogen balance and immune response modulation .

StudyDurationPatient PopulationnDosageControl GroupOutcome
Oʼriordain et al.5 daysSurgery220.18 g/kg BW/dayIsonitrogenous solution↑ T-cell lymphocytes, IL-2, IL-6, TNFα
Morlion et al.5 daysSurgery280.2 g/kg BW/dayIsonitrogenous solution↑ NO, ↓ LOS and patient mortality
Fuentes-Orozco et al.10 daysCritical illness440.27 g/kg BW/dayIsonitrogenous solution↑ T-cell lymphocytes, ↑ IgA, ↓ CRP

These findings suggest that this compound may enhance immune function and reduce hospital stays through its biological effects on wound healing and inflammation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameSimilarity in Activity
(S)-2-Amino-but-3-en-1-ol hydrochlorideSimilar enzyme inhibition properties
3-Amino-3-cyclohexyl-propan-1-ol hydrochloridePotentially shares similar metabolic pathway interactions

This comparison highlights the distinct yet overlapping biological activities among related compounds, emphasizing the unique role of this compound in research and therapeutic contexts .

Preparation Methods

Representative Reaction Setup and Results

Parameter Details
Substrate concentration 240 mg 4-hydroxybutan-2-one in 2 mL DMSO
Enzyme amount 18 mg ECS-ATA-134
Coenzyme 150 µL PLP solution
Amino donor 400 µL secondary butyl amine solution
Buffer 150 µL phosphate buffer (pH 8.0)
Temperature 15°C
Reaction time 24 hours
Conversion & Purity 100% conversion to (R)-3-aminobutan-1-ol with >99% R-isomer purity (by HPLC)

Extraction with ethyl acetate followed by solvent removal yields the pure amino alcohol.

Advantages:

  • Single-step conversion.
  • Environmentally friendly and industrially scalable.
  • High enantioselectivity and purity.
  • Avoids multiple synthetic steps and expensive reagents.

Chemical Synthesis via Chiral Precursors and Salt Formation

Another approach involves chemical synthesis starting from chiral precursors, followed by salt formation to obtain the hydrochloride salt of (R)-2-amino-but-3-en-1-ol.

  • Starting Material: Chiral (R)-2-aminobut-3-en-1-ol free base.
  • Hydrochloride Formation: The free base is reacted with hydrochloric acid in aqueous or alcoholic media to form the hydrochloride salt.
  • Purification: Crystallization or recrystallization techniques are employed to isolate the pure hydrochloride salt.

This method is common in laboratory and industrial settings for preparing chiral amino alcohol hydrochlorides.

Step Description
Chiral precursor synthesis Enantioselective synthesis or resolution of racemic mixtures to obtain (R)-2-aminobut-3-en-1-ol free base.
Salt formation Reaction with HCl in aqueous/alcoholic solution to form hydrochloride salt.
Purification Crystallization/recrystallization to enhance purity.

Notes:

  • Enantioselectivity depends on the initial chiral precursor synthesis method.
  • Salt formation improves compound stability and handling.
  • Characterization by NMR, chiral HPLC, and optical rotation confirms purity and stereochemistry.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Enzymatic Transamination Single-step, uses R-selective transaminase enzymes, mild conditions, high enantioselectivity High purity (>99%), scalable, eco-friendly Requires enzyme production and cofactors
Chemical Synthesis + Salt Formation Starts from chiral free base, followed by HCl salt formation Straightforward, stable salt formation Dependent on chiral precursor availability
Resolution via Chiral Salts Uses diastereomeric salt formation with tartrate acids Cost-effective, classical method Multi-step, lower yield, time-consuming

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-but-3-en-1-ol hydrochloride, and how can enantiomeric purity be optimized?

Answer: The compound is typically synthesized by reacting (R)-2-amino-but-3-en-1-ol with hydrochloric acid under controlled conditions (e.g., anhydrous solvent, inert atmosphere). To optimize enantiomeric purity, chiral resolution techniques such as crystallization with enantiopure counterions or asymmetric catalysis (e.g., using chiral ligands in precursor reactions) are employed. Chiral HPLC or polarimetry validates purity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Answer: X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NMR with chiral solvating agents (e.g., Eu(hfc)₃) or comparison of optical rotation values with literature data for the R-enantiomer can confirm stereochemistry .

Q. What analytical methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the double bond (δ 5.0–6.0 ppm for vinyl protons) and amine/hydroxyl groups.
  • FT-IR : Identifies N–H (3300 cm⁻¹) and O–H (3500 cm⁻¹) stretches.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (C₄H₁₀ClNO, MW 139.6 g/mol) .

Q. What are the stability considerations for storing this compound?

Answer: Store in airtight, desiccated containers at 2–8°C. The hydrochloride salt is hygroscopic; exposure to moisture may lead to decomposition or racemization. Stability under varying pH and temperature should be tested via accelerated degradation studies .

Q. How does the compound’s structure influence its solubility in polar vs. non-polar solvents?

Answer: The hydrochloride salt enhances water solubility due to ionic interactions. In organic solvents (e.g., DCM, THF), the free base may form via neutralization. Solubility profiles are critical for reaction design (e.g., aqueous vs. anhydrous conditions) .

Advanced Research Questions

Q. How can computational models predict the enantioselective synthesis pathways for this compound?

Answer: Density Functional Theory (DFT) calculates transition-state energies to evaluate chiral catalyst efficiency (e.g., Jacobsen’s thiourea catalysts). Molecular docking studies assess substrate-catalyst interactions, guiding ligand design for asymmetric hydrogenation of precursor alkenes .

Q. What strategies resolve contradictions in reported biological activities of the compound across studies?

Answer: Contradictions may arise from impurities (e.g., S-enantiomer), solvent effects, or assay variability. Reproduce studies using enantiopure material (≥99% ee via chiral HPLC) and standardized protocols (e.g., fixed pH, temperature). Cross-validate results with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. How can the compound act as a chiral building block in cross-coupling reactions?

Answer: The allylic amine and hydroxyl groups enable participation in:

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl halides.
  • Michael additions : The α,β-unsaturated system accepts nucleophiles (e.g., organocuprates).
    Optimize reaction conditions (e.g., Pd catalysts, ligands) to retain stereochemistry .

Q. What mechanistic insights explain the hydrochloride’s role in stabilizing transition states during catalysis?

Answer: The HCl salt protonates the amine, enhancing electrophilicity at the β-carbon. Kinetic isotopic labeling (KIE) and in-situ NMR track intermediates. Spectroscopic studies (e.g., Raman) reveal hydrogen-bonding networks that stabilize transition states .

Q. How do structural modifications (e.g., protecting groups) impact the compound’s reactivity in multi-step syntheses?

Answer: Protecting the hydroxyl group (e.g., as a silyl ether) prevents undesired side reactions. Boc-protection of the amine allows selective deprotection in sequential reactions. Evaluate protecting group stability under varied conditions (e.g., acidic/basic) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-but-3-en-1-ol hydrochloride
Reactant of Route 2
(R)-2-Amino-but-3-en-1-ol hydrochloride

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